
Delafloxacin meglumine
Descripción general
Descripción
La delafoxacina meglumina es un nuevo antibiótico fluoroquinolónico aniónico. Se utiliza principalmente para tratar infecciones bacterianas agudas de la piel y las estructuras cutáneas (ABSSSIs) y neumonía bacteriana adquirida en la comunidad (CABP) causadas por diversas bacterias grampositivas y gramnegativas, incluidas Staphylococcus aureus resistente a la meticilina (MRSA) y Pseudomonas aeruginosa . La delafoxacina meglumina es única debido a su naturaleza débilmente ácida, lo que aumenta su potencia en ambientes ácidos .
Métodos De Preparación
La preparación de delafoxacina meglumina implica varios pasos:
Formación de la Sal de Meglumina: La delafoxacina de alta pureza se hace reaccionar con meglumina para formar la sal de delafoxacina meglumina. .
Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, al tiempo que se minimiza el uso de disolventes y reactivos .
Análisis De Reacciones Químicas
Step 2: Hydrolysis to Delafloxacin
-
The intermediate (compound 1) undergoes hydrolysis in isopropanol with sodium hydroxide (4% w/w), followed by acidification with acetic acid (12% w/w) to yield delafloxacin ( ).
Step 3: Salt Formation with Meglumine
-
Delafloxacin reacts with meglumine in water at elevated temperatures, followed by cooling and crystallization ( ).
Reaction conditions :
Structural Characterization
The crystalline structure of this compound (Form I) was confirmed via X-ray powder diffraction (XRPD). Key diffraction peaks include:
2θ (°) | d-Value (Å) | Relative Intensity (%) |
---|---|---|
5.931 | 14.889 | 100.0 |
7.367 | 11.989 | 34.1 |
25.520 | 3.488 | 97.6 |
This data ensures batch consistency and compliance with pharmaceutical standards ( ).
Metabolic Reactions
Delafloxacin undergoes glucuronidation as its primary metabolic pathway:
-
Metabolites : Glucuronide conjugates (non-active).
Excretion :
Comparative Analysis with Other Fluoroquinolones
Delafloxacin’s anionic structure enhances its accumulation in acidic environments (e.g., biofilms), unlike cationic fluoroquinolones ( ):
Compound | Key Chemical Feature | Spectrum of Activity |
---|---|---|
Delafloxacin | Anionic character, chloro-fluoroquinoline backbone | Enhanced Gram-positive coverage (e.g., MRSA) |
Ciprofloxacin | Cationic at physiological pH | Broad-spectrum, less MRSA activity |
Moxifloxacin | C-8 methoxy group | Improved anaerobic activity |
Degradation and Stability
While stability data is limited, synthesis protocols indicate:
-
Acid/Base Sensitivity : Hydrolysis steps require controlled pH (e.g., NaOH and acetic acid) ( ).
-
Thermal Stability : Crystallization at 50°C suggests moderate thermal tolerance ( ).
Key Reaction Parameters
Parameter | Value/Detail | Source |
---|---|---|
Hydrolysis solvent | Isopropanol | |
Salt formation solvent | Water | |
Glucuronidation enzymes | UGT1A1, UGT1A3, UGT2B15 | |
Bioavailability | 58.8% (oral) |
Aplicaciones Científicas De Investigación
Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Delafloxacin is primarily used to treat ABSSSI. In clinical trials, it has demonstrated comparable efficacy to traditional treatments. For instance, a pooled analysis showed a cure rate of 80% in patients treated with delafloxacin compared to 78.3% in those receiving comparator therapies such as vancomycin and aztreonam .
Community-Acquired Pneumonia (CAP)
Currently, delafloxacin is under evaluation for treating CAP. Its broad-spectrum activity suggests potential effectiveness against common pathogens associated with this condition .
Off-Label Uses
Recent case studies have reported off-label uses of delafloxacin for conditions such as prosthetic joint infections (PJI) and other soft tissue infections. A case series involving five patients indicated successful treatment outcomes without documented failures or adverse events .
Comparative Efficacy
A comparative study highlighted delafloxacin's effectiveness against various bacterial pathogens:
Pathogen | Susceptibility Rate |
---|---|
Methicillin-Susceptible S. aureus (MSSA) | 94% |
Methicillin-Resistant S. aureus (MRSA) | 97.5% |
Pseudomonas aeruginosa | High susceptibility |
This table illustrates delafloxacin's robust activity against resistant strains, reinforcing its clinical utility in treating complex infections .
Case Studies
Case Series on Delafloxacin Use:
- Participants: Five patients with a median age of 59 years.
- Conditions Treated: Two cases of PJI and two cases of acute skin infections.
- Outcomes: All patients achieved clinical success without adverse events; off-label use was noted in 60% of cases .
Pharmacokinetics
Delafloxacin exhibits favorable pharmacokinetic properties:
- Bioavailability: High oral bioavailability allows for flexible administration routes.
- Half-Life: The drug has a prolonged half-life, supporting once-daily dosing regimens.
- Tissue Penetration: Effective penetration into infected tissues enhances therapeutic outcomes.
Safety Profile
Delafloxacin is generally well-tolerated, with gastrointestinal disturbances being the most common adverse effects reported. A systematic review indicated fewer adverse events compared to traditional antibiotics like vancomycin .
Mecanismo De Acción
La delafoxacina ejerce sus efectos antibacterianos inhibiendo la topoisomerasa IV bacteriana y la ADN girasa (topoisomerasa II). Estas enzimas son cruciales para la replicación y transcripción del ADN bacteriano. Al evitar la relajación de las superhélices positivas introducidas durante la replicación del ADN, la delafoxacina interrumpe el proceso de replicación del ADN bacteriano, lo que lleva a la muerte de las células bacterianas .
Comparación Con Compuestos Similares
La delafoxacina se compara con otras fluoroquinolonas como ciprofloxacina, levofloxacina y moxifloxacina:
Potencia en Ambientes Ácidos: La delafoxacina es única en su mayor potencia en ambientes ácidos, a diferencia de otras fluoroquinolonas que pierden eficacia en tales condiciones.
Inhibición Enzimática: La delafoxacina exhibe una inhibición equilibrada de las enzimas diana, lo que da como resultado menores frecuencias de mutaciones espontáneas en comparación con otras fluoroquinolonas.
Perfil de Seguridad: La delafoxacina tiene un efecto mínimo en las enzimas del citocromo P450 y en el intervalo QT corregido, lo que la hace más segura para los pacientes con ciertas afecciones.
Los compuestos similares incluyen ciprofloxacina, levofloxacina y moxifloxacina, que también son antibióticos fluoroquinolónicos utilizados para tratar diversas infecciones bacterianas .
Actividad Biológica
Delafloxacin meglumine, a novel anionic fluoroquinolone, has garnered attention for its potent antibacterial properties, particularly against resistant bacterial strains. This article delves into its biological activity, efficacy in clinical settings, and comparative studies against other antibiotics.
Delafloxacin is characterized by its unique chemical structure that enhances its efficacy in acidic environments, making it particularly effective against various pathogens. It functions by inhibiting bacterial DNA replication through targeting two key enzymes: DNA gyrase and topoisomerase IV . This dual-targeting mechanism allows delafloxacin to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
In Vitro Activity
Delafloxacin has demonstrated significant in vitro activity against a range of bacterial pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against various strains:
Bacterial Strain | MIC50 (mg/L) | MIC90 (mg/L) | Comparison with Other Fluoroquinolones |
---|---|---|---|
Staphylococcus aureus (MSSA) | ≤0.008 | 0.25 | 8-fold higher than levofloxacin |
Methicillin-resistant S. aureus (MRSA) | 0.03 | 0.5 | Low resistance selection frequency |
Pseudomonas aeruginosa | 0.25 | 1 | 4 times more potent than ciprofloxacin |
Enterobacter cloacae | 0.03 | 0.06 | Comparable to ciprofloxacin |
Klebsiella pneumoniae | - | - | Twice the activity compared to others |
Delafloxacin exhibits at least a 64-fold increase in potency against Staphylococcus aureus compared to other fluoroquinolones like levofloxacin and ciprofloxacin .
Clinical Efficacy
Delafloxacin was approved by the FDA for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) based on data from pivotal Phase III trials. The drug was found to be non-inferior to comparators such as vancomycin and tigecycline, with pooled cure rates reported at 80% for delafloxacin versus 78.3% for the comparator group .
Case Studies
- Study on Efficacy Against ABSSSI :
- Comparative Study with Linezolid and Tigecycline :
Safety Profile
The safety profile of delafloxacin is generally favorable, with the most common treatment-related adverse events being gastrointestinal issues such as diarrhea and nausea. Serious adverse events were less frequent compared to traditional treatments like vancomycin .
Resistance Profile
Delafloxacin shows a low probability of selecting resistant mutants, particularly in MRSA strains, where it demonstrated spontaneous resistance frequencies significantly lower than those observed with other fluoroquinolones . This characteristic is crucial for maintaining its efficacy in clinical settings.
Propiedades
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJGUEMIZPMAMR-WZTVWXICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF3N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188740 | |
Record name | Delafloxacin meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352458-37-8 | |
Record name | Delafloxacin meglumine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352458378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delafloxacin meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELAFLOXACIN MEGLUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V53U4U4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.